molecular formula C7H6INaO3S B1324514 Sodium 2-iodo-5-methylbenzenesulfonate CAS No. 152716-82-0

Sodium 2-iodo-5-methylbenzenesulfonate

Cat. No.: B1324514
CAS No.: 152716-82-0
M. Wt: 320.08 g/mol
InChI Key: FLUQPFRGXKRYMK-UHFFFAOYSA-M
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Description

Sodium 2-iodo-5-methylbenzenesulfonate is an organoiodine compound with the molecular formula C7H6INaO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the fifth position. This compound is known for its oxidative properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-iodo-5-methylbenzenesulfonate typically involves the iodination of 5-methylbenzenesulfonic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is as follows:

5-methylbenzenesulfonic acid+I2+KIO32-iodo-5-methylbenzenesulfonic acid\text{5-methylbenzenesulfonic acid} + \text{I}_2 + \text{KIO}_3 \rightarrow \text{2-iodo-5-methylbenzenesulfonic acid} 5-methylbenzenesulfonic acid+I2​+KIO3​→2-iodo-5-methylbenzenesulfonic acid

The resulting 2-iodo-5-methylbenzenesulfonic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-iodo-5-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the presence of oxidants like Oxone (potassium peroxymonosulfate).

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxone is commonly used as the terminal oxidant in the presence of this compound.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the iodine atom under basic or acidic conditions.

Major Products:

    Oxidation: The major products include aldehydes, ketones, carboxylic acids, and enones.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonates.

Scientific Research Applications

Sodium 2-iodo-5-methylbenzenesulfonate is used in several scientific research applications:

    Chemistry: It serves as a catalyst for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of sodium 2-iodo-5-methylbenzenesulfonate involves its role as an oxidizing agent. It interacts with substrates by transferring oxygen atoms, leading to the formation of oxidized products. The molecular targets include alcohols, which are converted to aldehydes, ketones, or carboxylic acids through the oxidation process. The pathways involved include the generation of reactive iodine species that facilitate the oxidation reactions.

Comparison with Similar Compounds

  • Potassium 2-iodo-5-methylbenzenesulfonate
  • Sodium 2-methylbenzenesulfonate
  • 2-iodoxybenzenesulfonic acid

Comparison:

  • Potassium 2-iodo-5-methylbenzenesulfonate: Similar in structure and function, but with potassium as the counterion instead of sodium. It is also used as an oxidizing agent.
  • Sodium 2-methylbenzenesulfonate: Lacks the iodine atom, making it less effective as an oxidizing agent.
  • 2-iodoxybenzenesulfonic acid: A more potent oxidizing agent due to the presence of an additional oxygen atom, making it suitable for more demanding oxidation reactions.

Sodium 2-iodo-5-methylbenzenesulfonate is unique due to its balance of reactivity and stability, making it a versatile reagent in various chemical processes.

Properties

IUPAC Name

sodium;2-iodo-5-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S.Na/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUQPFRGXKRYMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635603
Record name Sodium 2-iodo-5-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152716-82-0
Record name Sodium 2-iodo-5-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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